Methyl 7-oxoheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFYRBRYZXABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188864 | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35376-00-2 | |
| Record name | Heptanoic acid, 7-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35376-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 7 Oxoheptanoate
Classical Esterification Routes to Methyl 7-Oxoheptanoate
Traditional synthesis of this compound often relies on the esterification of its corresponding carboxylic acid, 7-oxoheptanoic acid. This method is a cornerstone of organic synthesis, valued for its directness.
Esterification of 7-Oxoheptanoic Acid with Methanol (B129727)
The most direct route to this compound is the Fischer esterification of 7-oxoheptanoic acid with methanol. This equilibrium reaction involves the combination of the carboxylic acid and the alcohol in the presence of an acid catalyst. To favor the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent dehydration yields the target ester and water. The removal of water as it is formed can also be employed to drive the equilibrium toward the products.
Acid-Catalyzed Approaches in this compound Synthesis
Various acid catalysts can be employed to facilitate the esterification of 7-oxoheptanoic acid. Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are commonly used. masterorganicchemistry.comresearchgate.net The choice of catalyst can influence reaction times and yields. For instance, the use of a catalyst like sulfuric acid in excess methanol is a well-established method for converting carboxylic acids to their methyl esters. masterorganicchemistry.com The reaction temperature is typically maintained at the reflux temperature of methanol to ensure a reasonable reaction rate. The general mechanism for this acid-catalyzed esterification is depicted below.
General Reaction Scheme for Fischer Esterification:
Reactants: 7-Oxoheptanoic Acid, Methanol
Catalyst: Strong Acid (e.g., H₂SO₄)
Products: this compound, Water
| Step | Description |
| 1 | Protonation of the carbonyl oxygen of 7-oxoheptanoic acid by the acid catalyst. |
| 2 | Nucleophilic attack by methanol on the protonated carbonyl carbon, forming a tetrahedral intermediate. |
| 3 | Proton transfer from the oxonium ion to one of the hydroxyl groups. |
| 4 | Elimination of water to form a protonated ester. |
| 5 | Deprotonation to yield this compound and regenerate the acid catalyst. |
Biomass-Derived Synthesis Pathways for this compound
In the pursuit of sustainable chemical production, significant research has focused on deriving valuable chemicals from renewable biomass. Ricinoleic acid, the primary component of castor oil, has emerged as a promising feedstock for producing this compound.
Fermentative Conversion of Ricinoleic Acid to this compound Precursors
A key step in the biogenic route to this compound involves the fermentation of ricinoleic acid. researchgate.net Specific microorganisms, such as certain yeasts or bacteria, are capable of biotransforming ricinoleic acid into 7-hydroxy-9-octadecenedioic acid. This fermentation process introduces hydroxyl and carboxylic acid functionalities at specific positions in the fatty acid chain, creating a suitable precursor for subsequent chemical transformations. researchgate.net This biological conversion is a critical step that sets the stage for the eventual formation of the C7 aldehyde ester.
High-Temperature Cracking and Separation Techniques for Bio-Derived this compound
Following the fermentation and subsequent esterification of the resulting diacid to its methyl diester, high-temperature cracking (pyrolysis) is employed. researchgate.net This process, typically carried out at temperatures between 400°C and 600°C, cleaves the carbon chain of the methyl diester of 7-hydroxy-9-octadecenedioic acid. researchgate.net The cracking reaction yields a mixture of products, primarily this compound and methyl undecylenate. researchgate.net The separation of these two valuable chemicals is then achieved through fractional distillation, taking advantage of their different boiling points. This integrated bio- and chemo-catalytic process represents a sustainable alternative to traditional petrochemical routes.
Biomass Conversion Process Overview:
| Stage | Process | Reactant | Key Product |
| 1 | Fermentation | Ricinoleic Acid | 7-Hydroxy-9-octadecenedioic acid |
| 2 | Esterification | 7-Hydroxy-9-octadecenedioic acid | Methyl diester of 7-hydroxy-9-octadecenedioic diacid |
| 3 | High-Temperature Cracking | Methyl diester of 7-hydroxy-9-octadecenedioic diacid | Mixture of this compound and Methyl undecylenate |
| 4 | Separation | Mixture from cracking | This compound |
Strategic Routes Utilizing Cyclic Precursors
The synthesis of this compound can also be achieved through the strategic ring-opening of cyclic molecules. This approach takes advantage of readily available cyclic ketones and alkenes to construct the linear C7 chain with the desired functionalities.
One notable method involves the ozonolysis of cycloheptene (B1346976). Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. When cycloheptene is treated with ozone followed by a reductive workup, the ring is opened to yield a difunctional linear molecule. By performing the ozonolysis in a methanol solvent, it is possible to directly obtain this compound. A similar strategy has been demonstrated for the synthesis of methyl 6-oxohexanoate (B1234620) from cyclohexene (B86901), where ozonolysis in methanol leads to the formation of the terminally differentiated aldehyde-ester.
Another approach starts from cycloheptanone (B156872). A simple synthesis has been reported involving the ring cleavage of α-nitrocycloheptanone. This precursor is obtained from the enol acetate (B1210297) of cycloheptanone. The carbon-carbon bond between the carbonyl group and the nitro-substituted carbon of α-nitrocycloheptanone can be cleaved by the nucleophilic action of methanol in the presence of potassium fluoride (B91410), yielding 7-nitroheptanoic acid methyl ester. A subsequent Nef reaction converts the nitro group into a carbonyl group, affording the final product, this compound.
Synthesis from Cyclic Precursors:
| Starting Material | Key Reactions | Intermediate(s) | Final Product |
| Cycloheptene | Ozonolysis in Methanol | Ozonide | This compound |
| Cycloheptanone | Formation of enol acetate, Nitration, Ring cleavage with methanol, Nef reaction | α-Nitrocycloheptanone, 7-Nitroheptanoic acid methyl ester | This compound |
Synthesis of this compound from Cycloheptanone Derivatives
One effective strategy for synthesizing this compound begins with cycloheptanone. tandfonline.com A notable approach involves the ring cleavage of an α-nitrocycloheptanone intermediate. This process is initiated by converting cycloheptanone into its enol acetate, 1-acetoxy-1-cycloheptene. tandfonline.com Nitration of this intermediate yields α-nitrocycloheptanone. The crucial step is the nucleophilic cleavage of the C-C bond between the carbonyl group and the nitro-substituted carbon atom. This cleavage is achieved using methanol in the presence of potassium fluoride dihydrate (KF·2H₂O) under mild conditions, resulting in methyl 7-nitroheptanoate in high yield. tandfonline.com The final conversion of the nitro group to the desired aldehyde functionality is accomplished through the Nef reaction, providing this compound. tandfonline.com
| Starting Material | Key Intermediates | Key Reagents | Final Product |
| Cycloheptanone | 1-Acetoxy-1-cycloheptene, α-Nitrocycloheptanone, Methyl 7-nitroheptanoate | Isopropenyl acetate, Nitronium tetrafluoroborate, Methanol, KF·2H₂O, Nef reaction reagents | This compound |
Conversion of 1-Methoxycycloheptene to this compound
Another synthetic route that utilizes a seven-membered carbon ring as its foundation is the conversion of 1-methoxycycloheptene. tandfonline.comtandfonline.com This method typically involves an oxidative cleavage of the double bond within the cycloalkene ring. Ozonolysis is a common and effective technique for this transformation. The reaction breaks the cyclic structure to form a linear seven-carbon chain with functional groups at both ends. The enol ether functionality directs the oxidation to yield a terminal aldehyde group on one end and a carboxylic acid ester on the other, directly forming this compound.
Approaches from Suberic Acid
Suberic acid, an eight-carbon linear dicarboxylic acid, serves as a readily available starting material for the synthesis of this compound. tandfonline.comtandfonline.com The primary challenge in this approach is the selective functionalization of one of the two carboxylic acid groups. One strategy involves the enzymatic cleavage of dimethyl suberate (B1241622) using an enzyme like porcine pancreatic lipase (B570770) (PPL), which selectively hydrolyzes one of the ester groups to give a half-ester. researchgate.net The remaining free carboxylic acid can then be converted into a mixed anhydride (B1165640) and subsequently reduced to the aldehyde. Alternatively, non-enzymatic methods can be employed to create a monoester, followed by the reduction of the unesterified carboxylic acid to achieve the target aldehyde-ester. For instance, suberic acid can be reacted with acetic anhydride to form the cyclic anhydride, 2,9-oxonanedione, which can then undergo further reactions to introduce the necessary functional groups. researchgate.net
| Starting Material | Key Strategy | Example Reagents/Intermediates | Final Product |
| Suberic Acid | Selective monofunctionalization and reduction | Dimethyl suberate, Porcine Pancreatic Lipase (PPL), Acetic anhydride, 2,9-Oxonanedione | This compound |
Chain Elongation and Functional Group Interconversion Strategies
In addition to methods involving ring cleavage, this compound can be synthesized through the modification of existing seven-carbon linear chains or by elongating shorter precursors.
Preparation from Methyl 7-Iodoheptanoate
A straightforward functional group interconversion approach starts with methyl 7-iodoheptanoate. tandfonline.comtandfonline.com This synthesis involves the conversion of the terminal iodo group into an aldehyde. Typically, this is achieved by first displacing the iodide with a hydroxyl group or its protected equivalent, followed by oxidation. For example, the iodoheptanoate can be converted to the corresponding alcohol, methyl 7-hydroxyheptanoate, which is then oxidized using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions to furnish the desired aldehyde, this compound.
Transformations Involving 6-Bromohexanoic Acid or ε-Caprolactone
Syntheses can also commence from six-carbon precursors, requiring a one-carbon chain elongation. Both 6-bromohexanoic acid and ε-caprolactone have been utilized as starting points for this compound. tandfonline.comtandfonline.com The route from ε-caprolactone involves its ring-opening to form a 6-hydroxyhexanoate (B1236181) derivative. The terminal hydroxyl group is then converted to a leaving group (e.g., a bromide or tosylate), which allows for a nucleophilic substitution with a cyanide source to introduce the seventh carbon atom. Subsequent hydrolysis of the nitrile and esterification, followed by reduction of the newly formed carboxylic acid, yields the target molecule. A similar strategy can be applied starting from 6-bromohexanoic acid.
Conversion from Methyl 7-Bromoheptanoate using Pyridine-N-Oxide
The direct oxidation of a terminal halide to an aldehyde provides an efficient route to this compound. The conversion of methyl 7-bromoheptanoate can be accomplished using pyridine-N-oxide. This reaction is analogous to the Kornblum oxidation. The mechanism involves the nucleophilic displacement of the bromide by the oxygen atom of pyridine-N-oxide to form an intermediate pyridinium salt. Subsequent treatment with a base facilitates an elimination reaction, which results in the formation of the aldehyde, pyridine, and a byproduct. This method offers a direct conversion of the alkyl bromide to the aldehyde functionality under relatively mild conditions.
| Starting Material | Reagent | Reaction Type | Final Product |
| Methyl 7-bromoheptanoate | Pyridine-N-Oxide | Oxidation (Kornblum-type) | This compound |
Organometallic Approaches in this compound Synthesis
Organometallic reagents provide a powerful tool for the construction of carbon-carbon bonds and the introduction of carbonyl functionalities. The following sections detail the use of an iron-based organometallic complex in the synthesis of this compound.
A notable method for the synthesis of this compound involves the nucleophilic acylation of an alkyl halide using disodium (B8443419) tetracarbonylferrate(II-), Na₂Fe(CO)₄. This reagent serves as a synthetic equivalent of a carbonyl dianion, enabling the direct introduction of a formyl or acyl group.
The synthesis commences with the preparation of disodium tetracarbonylferrate, typically by the reduction of iron pentacarbonyl with sodium metal in a suitable solvent like dioxane. The subsequent reaction is carried out in a solvent such as tetrahydrofuran (B95107) (THF). In this key step, methyl 6-bromohexanoate (B1238239) is introduced to the suspension of disodium tetracarbonylferrate. The ferrate complex acts as a potent nucleophile, displacing the bromide to form an anionic alkyltetracarbonyliron(0) intermediate. This intermediate is then treated to induce the formation of the final aldehyde product, this compound. This procedure represents an effective route for converting a primary alkyl bromide into the corresponding aldehyde with a one-carbon homologation.
Table 1: Reaction Parameters for Nucleophilic Acylation
| Parameter | Value |
| Starting Material | Methyl 6-bromohexanoate |
| Reagent | Disodium tetracarbonylferrate (Na₂Fe(CO)₄) |
| Solvent | Tetrahydrofuran (THF) |
| Product | This compound |
The formation of this compound via the disodium tetracarbonylferrate method is underpinned by the fundamental organometallic process of migratory insertion. This reaction type involves the coupling of two adjacent ligands on a metal center.
The mechanism proceeds as follows:
Formation of the Alkyl-Iron Complex : The initial step is the Sₙ2 reaction between methyl 6-bromohexanoate and the highly nucleophilic disodium tetracarbonylferrate. This results in the formation of an anionic alkyltetracarbonyl iron(0) complex, [Fe(CO)₄(CH₂(CH₂)₄CO₂CH₃)]⁻.
Migratory Insertion : The core mechanistic step is the migratory insertion of a carbonyl group. An alkyl group attached to the iron center migrates to the carbon atom of an adjacent carbonyl (CO) ligand. This concerted process results in the formation of an acyl-iron complex, [Fe(CO)₃(C(O)(CH₂)₅CO₂CH₃)]⁻. This step does not change the formal oxidation state of the metal. A vacant coordination site is generated by this migration, which is crucial for subsequent steps.
Final Product Formation : The resulting acyl-iron intermediate is then typically quenched with an acid to protonate the complex, leading to the release of the aldehyde product, this compound.
Factors such as the use of Lewis acids can significantly accelerate the rate of migratory insertion by binding to the oxygen of the CO ligand, thereby increasing the electrophilicity of the carbonyl carbon. The entire process must occur with the alkyl and CO ligands in a cis orientation to each other on the metal center.
Oxidation-Based Methodologies for this compound
Oxidation reactions offer an alternative and widely used strategy for synthesizing aldehydes from corresponding primary alcohols. This approach is particularly useful when the precursor alcohol is readily available.
The synthesis of this compound can be efficiently achieved by the oxidation of its corresponding precursor, methyl 7-hydroxyheptanoate. This transformation requires the use of mild oxidizing agents to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid. Several reagents are well-suited for this selective oxidation.
Commonly employed methods include:
Pyridinium Chlorochromate (PCC) : PCC is a milder chromium-based reagent that effectively oxidizes primary alcohols to aldehydes. libretexts.orgwikipedia.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.orgorganic-synthesis.com
Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). missouri.eduwikipedia.org The Swern oxidation is known for its mild reaction conditions, typically performed at low temperatures (e.g., -78 °C), and its tolerance of a wide range of other functional groups. wikipedia.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgwikipedia.org This reaction is performed under neutral conditions at room temperature and offers the advantage of avoiding toxic chromium reagents. wikipedia.orgcommonorganicchemistry.com
These methods provide reliable routes to this compound from its hydroxy precursor, with the choice of reagent often depending on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Table 2: Comparison of Mild Oxidation Reagents for Alcohol to Aldehyde Conversion
| Reagent System | Typical Solvent | Key Advantages | Key Disadvantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Selective, reliable | Chromium-based (toxic), acidic conditions |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | Very mild, high yields, tolerates many functional groups | Requires cryogenic temperatures, produces malodorous dimethyl sulfide |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild (room temp), neutral pH, high selectivity, easy workup | Reagent is expensive and potentially explosive |
Chemical Transformations and Reactivity of Methyl 7 Oxoheptanoate
Aldehyde and Ester Group Reactivity in Methyl 7-Oxoheptanoate
The presence of two carbonyl groups in this compound—one an aldehyde and the other an ester—governs its chemical behavior. Generally, aldehydes are significantly more reactive towards nucleophiles than esters. libretexts.org This difference in reactivity is attributed to both electronic and steric factors. The aldehyde's carbonyl carbon is more electrophilic because it is only stabilized by one alkyl group, whereas the ester's carbonyl carbon is stabilized by resonance from the adjacent oxygen atom. youtube.com This inherent reactivity difference allows for selective transformations targeting the aldehyde group while leaving the methyl ester group intact.
The primary reaction at the aldehyde group of this compound is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org
The general mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, leading to a rehybridization from sp² to sp³. libretexts.org
Protonation: The resulting negatively charged oxygen atom (alkoxide) is protonated by an acid source, such as water or a mild acid, to form the final alcohol product. youtube.com
This reaction is fundamental to many of the transformations involving this compound. The trigonal planar geometry of the aldehyde group means the nucleophile can attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of the aldehyde group with an active methylene (B1212753) compound. These reactions are crucial for forming new carbon-carbon double bonds. In a typical Knoevenagel condensation, a compound containing a methylene group activated by two electron-withdrawing groups reacts with the aldehyde of this compound in the presence of a weak base. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a more complex, unsaturated molecule.
Such transformations are valuable in extending the carbon chain and introducing further functionality for multi-step syntheses.
Derivatization for Downstream Synthesis
The selective reactivity of the aldehyde in this compound makes it a valuable starting material for creating more complex molecules.
Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org For this compound, this process converts the terminal aldehyde into a primary, secondary, or tertiary amine while preserving the methyl ester. The reaction typically involves two stages:
Imine Formation: The aldehyde reacts with an amine (ammonia for a primary amine, a primary amine for a secondary amine, etc.) to form an imine intermediate, with the loss of a water molecule.
Reduction: The imine is then reduced to an amine using a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. organic-chemistry.org
This one-pot reaction is highly efficient for synthesizing various aminoheptanoic acid derivatives, which are important building blocks in medicinal chemistry and materials science. chemrxiv.org
Table 1: Reductive Amination Conditions This table presents typical reagents used in reductive amination reactions.
| Step | Reagent Class | Specific Examples | Role |
| Imine Formation | Amine Source | Ammonia, Primary Amines (e.g., Aniline), Secondary Amines | Forms the iminium intermediate |
| Reduction | Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Phenylsilane (PhSiH₃) | Reduces the imine to an amine |
| Catalyst/Activator | Acid Catalyst | Boric acid, p-Toluenesulfonic acid, InCl₃ | Facilitates imine formation and/or reduction |
This compound serves as a precursor for the synthesis of 7-acetoxyheptanal, another valuable synthetic intermediate. tandfonline.comtandfonline.com The conversion is a multi-step process that cleverly manipulates the two functional groups. tandfonline.com
The synthetic pathway involves:
Protection of the Aldehyde: The aldehyde group is first protected, for example, as a dimethyl acetal, to prevent it from reacting in subsequent steps.
Reduction of the Ester: The methyl ester is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride.
Acetylation: The resulting hydroxyl group is then acetylated to form an acetate (B1210297) ester using a reagent such as acetyl chloride.
Deprotection: Finally, the protecting group on the aldehyde is removed, regenerating the aldehyde functionality and yielding the target molecule, 7-acetoxyheptanal. tandfonline.com
This sequence highlights the importance of protecting group chemistry to achieve selective transformations on a bifunctional molecule. tandfonline.com
Table 2: Synthesis of 7-Acetoxyheptanal from this compound Data sourced from Ballini, R., et al. (1991). tandfonline.com
| Step | Reaction | Key Reagents | Outcome | Yield |
| 1 | Acetal Protection | Methanol (B129727), p-TsOH | Protection of the aldehyde group | Not specified |
| 2 | Ester Reduction & Acetylation | Lithium aluminum hydride, Acetyl chloride | Conversion of methyl ester to an acetate | Not specified |
| 3 | Deprotection | Acetone, Water, Amberlyst 15 | Regeneration of the aldehyde group | 85% |
Reaction with Phosphonate (B1237965) Reagents
The aldehyde functionality of this compound readily reacts with phosphonate reagents in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This reaction is a widely used method for synthesizing alkenes with a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. alfa-chemistry.comorganic-chemistry.org
The HWE reaction involves the following steps:
Deprotonation: A base (like NaH or NaOMe) is used to deprotonate the phosphonate reagent, creating a stabilized phosphonate carbanion. wikipedia.orgorganic-chemistry.org
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the aldehyde carbonyl carbon of this compound to form a tetrahedral intermediate. wikipedia.org
Elimination: This intermediate collapses, forming an oxaphosphetane ring which then fragments to yield the alkene and a water-soluble dialkylphosphate salt. wikipedia.orgalfa-chemistry.com
The HWE reaction is advantageous over the classic Wittig reaction because the phosphate (B84403) byproduct is easily removed by aqueous extraction, simplifying purification. alfa-chemistry.com This reaction has been instrumental in the synthesis of natural products where the stereocontrolled formation of a double bond is a critical step. conicet.gov.ar The Still-Gennari modification of the HWE reaction can be employed when the (Z)-alkene is the desired product. youtube.com
Stability and Degradation Pathways of this compound
The stability of this compound, a saturated aliphatic ketoester, is a critical factor in its handling, storage, and application. Like other esters, its degradation is primarily governed by autoxidation processes, which can be influenced by various environmental factors. While specific research on the autoxidation of this compound is limited, a comprehensive understanding can be derived from studies on analogous saturated fatty acid methyl esters (FAMEs).
Autoxidation Processes and Secondary Product Formation
Autoxidation is a spontaneous, free-radical chain reaction that occurs in the presence of oxygen. The process is generally understood to proceed through three stages: initiation, propagation, and termination. For saturated esters like this compound, the initiation step involves the formation of a free radical on the alkyl chain. This is typically the rate-determining step and can be triggered by heat, light, or the presence of metal ions.
The primary products of autoxidation are hydroperoxides. In the case of saturated esters, oxidation can occur at any carbon atom along the chain, although there is a preferential tendency for oxidation to occur towards the center of the molecule. This is because the stability of the resulting secondary radical is greater than that of a primary radical. For this compound, this would imply the formation of a variety of hydroperoxide isomers.
Common secondary products resulting from the decomposition of hydroperoxides in saturated esters include:
Ketones: Formation of ketones is a significant pathway. For example, the decomposition of a hydroperoxide on the carbon adjacent to the ester group can lead to the formation of a keto-ester.
Aldehydes: Scission of the carbon chain at the site of the original hydroperoxide can result in the formation of various aldehydes.
Alcohols: Reduction of the hydroperoxide or alkoxy radical can lead to the formation of hydroxy esters.
Shorter-chain fatty acids and esters: Cleavage of the carbon chain can result in the formation of smaller carboxylic acids and their corresponding methyl esters.
The specific distribution of these secondary products is dependent on the position of the initial hydroperoxide group and the conditions under which decomposition occurs. For instance, the thermal decomposition of specific hydroperoxide isomers of saturated fatty acids has been shown to selectively form 2-alkanones and lactones. While direct studies on this compound are not available, it is reasonable to extrapolate that its autoxidation would lead to a similar array of secondary products, including various ketones, aldehydes, and shorter-chain dicarboxylic acid monoesters.
| Stage of Autoxidation | Key Intermediates/Products | General Description |
| Initiation | Alkyl Radicals | Formation of a free radical on the aliphatic chain, often initiated by heat, light, or metal ions. |
| Propagation | Peroxy Radicals, Hydroperoxides | The alkyl radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another ester molecule to form a hydroperoxide and a new alkyl radical. |
| Decomposition | Alkoxy and Hydroxyl Radicals | The unstable hydroperoxides decompose to form highly reactive radicals. |
| Termination/Secondary Products | Ketones, Aldehydes, Alcohols, Shorter-chain esters | The reactive radicals combine to form stable, non-radical products, or undergo further reactions leading to a complex mixture of smaller molecules. |
Impact of Environmental Factors on this compound Stability
The rate and extent of the degradation of this compound are significantly influenced by a range of environmental factors. Understanding these factors is crucial for maintaining the quality and stability of the compound during storage and use.
Temperature: Temperature is a critical factor affecting the stability of esters. Increased temperatures accelerate the rate of autoxidation by providing the necessary activation energy for the initiation step and promoting the decomposition of hydroperoxides. Studies on saturated FAMEs have shown that their thermal stability is generally higher than that of their unsaturated counterparts. However, at elevated temperatures, typically above 150°C, significant degradation can occur. For instance, research on the autoxidation of methyl palmitate at 150°C demonstrated the formation of monohydroperoxides as the initial products. nih.govnih.gov The thermal decomposition of FAMEs in supercritical methanol has been observed to begin around 325°C. researchgate.net It is therefore recommended to store this compound at cool to ambient temperatures to minimize thermal degradation.
Light: Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of esters through photo-oxidation. UV light can provide the energy to initiate the formation of free radicals, thereby accelerating the autoxidation process. The photodegradation of esters can lead to the formation of a variety of products, including smaller esters, aldehydes, and ketones. While specific studies on the photodegradation of this compound are not readily available, research on other esters has shown that UV irradiation can lead to the cleavage of C-C bonds and the formation of hydroxyl radicals, which are potent oxidizing agents. nih.gov To ensure stability, this compound should be stored in opaque containers or in the dark to protect it from light-induced degradation.
Oxygen: As autoxidation is a reaction with oxygen, the presence and concentration of oxygen are paramount to the stability of this compound. Storing the compound under an inert atmosphere, such as nitrogen or argon, can effectively inhibit the autoxidation process by limiting the availability of one of the key reactants.
| Environmental Factor | Effect on Stability | Mechanism of Action | Recommended Precaution |
| Temperature | Decreases stability with increasing temperature. | Accelerates the rate of free radical formation and hydroperoxide decomposition. researchgate.net | Store at cool to ambient temperatures. |
| Light (UV Radiation) | Decreases stability. | Provides energy for the initiation of free radical reactions (photo-oxidation). nih.gov | Store in opaque containers or in the dark. |
| Metals (e.g., Fe, Cu) | Significantly decreases stability. | Catalyzes the decomposition of hydroperoxides into reactive free radicals. | Store in glass or inert-lined containers. |
| Oxygen | Essential for autoxidation; presence decreases stability. | Acts as a primary reactant in the formation of peroxy radicals. | Store under an inert atmosphere (e.g., nitrogen, argon). |
Research Applications and Intermediate Roles of Methyl 7 Oxoheptanoate
Role as a Key Intermediate in Pharmaceutical Synthesis
The unique structure of methyl 7-oxoheptanoate makes it a valuable precursor in the synthesis of complex pharmaceutical compounds, most notably in the production of prostaglandin (B15479496) analogs.
This compound serves as a significant starting material for the synthesis of key intermediates used in the preparation of prostanoids, a class of lipid compounds with diverse physiological effects. tandfonline.com Notably, it is utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a crucial building block for various prostaglandin analogs. tandfonline.comgoogle.com Prostaglandins and their synthetic counterparts, such as misoprostol (B33685), are used in a variety of therapeutic areas. The synthesis of these complex molecules often involves the construction of a cyclopentenone ring with two side chains. This compound provides the seven-carbon ester chain that forms one of these critical side chains. While various synthetic routes to these intermediates exist, starting from materials like suberic acid or cycloheptanone (B156872), the use of this compound offers a direct pathway to incorporating the necessary carbon framework. tandfonline.comresearchgate.net
A generalized synthetic approach involves the reaction of a cyclopentenone core with a derivative of this compound. The aldehyde functionality of this compound can be chemically modified to facilitate its attachment to the cyclopentenone ring, leading to the formation of the complete prostaglandin skeleton.
Table 1: Key Intermediates in Prostaglandin Synthesis
| Intermediate Name | Role of this compound |
| 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one | Provides the C7 side chain |
| Misoprostol Intermediates | Precursor for the heptanoate (B1214049) side chain |
In the field of polymer science, this compound is a precursor to 7-aminoheptanoic acid, a monomer used in the production of specialty polyamides. google.com The conversion process involves a two-step chemical transformation. First, the aldehyde group of this compound undergoes reductive amination. google.com This reaction converts the aldehyde into an amine group. The subsequent step is the hydrolysis of the methyl ester group to a carboxylic acid, yielding 7-aminoheptanoic acid. google.com
This monomer is particularly valuable for the synthesis of Polyamide 7. Polyamide 7, derived from the polymerization of 7-aminoheptanoic acid, is noted for having a higher melting point than the more common Polyamide 6. This property makes it suitable for applications requiring enhanced thermal stability. The monomer, 7-aminoheptanoic acid, also exhibits a low tendency to cyclize, which favors the formation of long-chain polymers. google.com
While the primary applications of this compound are in pharmaceuticals and polymers, its chemical functionalities suggest potential utility in the synthesis of agrochemicals. The aldehyde and ester groups can serve as handles for the construction of more complex molecules with potential pesticidal or herbicidal activity. However, specific, widely commercialized examples of agrochemicals synthesized from this compound are not extensively documented in publicly available literature.
Utility in Fragrance Compound Development
This compound itself is not typically used as a fragrance ingredient. However, its corresponding aldehyde, heptanal (B48729) (also known as heptaldehyde), is a significant raw material in the fragrance industry. perfumerflavorist.com Heptanal is a key precursor in the synthesis of several important aroma chemicals, most notably α-amyl cinnamic aldehyde, which possesses a characteristic jasmine-like scent. perfumerflavorist.combeilstein-journals.org The synthesis of α-amyl cinnamic aldehyde involves an aldol (B89426) condensation reaction between heptanal and benzaldehyde. beilstein-journals.org
Given that heptanal can be derived from the same precursor as this compound (ricinoleic acid), there is an indirect but important link between the chemistry of this compound and the fragrance industry. The production of heptanal often occurs as a co-product in processes aimed at generating other valuable chemicals.
Table 2: Fragrance Compounds Derived from Related Precursors
| Precursor | Fragrance Compound | Olfactory Profile |
| Heptanal | α-Amyl Cinnamic Aldehyde | Jasmine |
| Heptanal | Other Aldol Condensation Products | Various floral and fruity notes |
Co-production with Undecylenic Acid
A significant industrial application of this compound is its co-production with undecylenic acid from ricinoleic acid, the primary fatty acid in castor oil. google.com This process provides a sustainable and efficient route to two valuable chemical intermediates. The method involves a multi-step conversion:
Fermentation: Ricinoleic acid is first fermented using a microorganism (such as a bacterium, yeast, or fungus) to produce 7-hydroxy-9-octadecenedioic acid. google.com
Esterification: The resulting diacid is then esterified, typically with methanol (B129727), to form the corresponding methyl diester. google.com
High-Temperature Cracking: The methyl diester undergoes high-temperature cracking (pyrolysis), which breaks the molecule into a mixture of methyl undecylenate and this compound. google.com
Separation: The two valuable products, methyl undecylenate and this compound, are then separated from the reaction mixture, usually by distillation. google.com
Hydrolysis: The separated methyl undecylenate is subsequently hydrolyzed to yield undecylenic acid. google.com
This co-production method is an excellent example of biorefinery, where a renewable feedstock is converted into multiple valuable chemicals.
Development of Advanced Materials and Polymers
The role of this compound in the development of advanced materials and polymers is primarily linked to its function as a precursor to 7-aminoheptanoic acid for the synthesis of Polyamide 7, as detailed in section 4.1.2. The ability to produce this monomer from a renewable source (castor oil) makes it an attractive component for creating more sustainable polymers.
The seven-carbon chain length of the resulting polyamide imparts specific properties, such as a higher melting point compared to shorter-chain polyamides like Polyamide 6. This can be advantageous in applications requiring better thermal performance. Research in polymer chemistry continues to explore how monomers with different chain lengths, such as 7-aminoheptanoic acid, can be used to fine-tune the properties of polyamides and other polymers for specialized applications. The incorporation of such monomers can influence characteristics like flexibility, moisture absorption, and chemical resistance, opening up possibilities for new materials with tailored functionalities.
Investigations into the Biological Activity of Methyl 7 Oxoheptanoate and Its Congeners
Antimicrobial Properties and Mechanisms of Action
While specific studies on the antimicrobial properties of Methyl 7-oxoheptanoate are not extensively available, research on fatty acid methyl esters (FAMEs) provides a strong indication of its potential in this area. Fatty acids and their esters are known to possess significant antibacterial and antifungal properties.
The prevailing mechanism of antimicrobial action for fatty acids and their esters is the disruption of the microbial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the phospholipid bilayer of the cell membrane, leading to a loss of integrity and increased permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death.
Gram-positive bacteria are generally more susceptible to the antimicrobial effects of FAMEs than Gram-negative bacteria. This difference in susceptibility is attributed to the structural variations in their cell walls. The outer membrane of Gram-negative bacteria provides an additional protective barrier that is less permeable to hydrophobic compounds like FAMEs. In contrast, the more exposed peptidoglycan layer of Gram-positive bacteria offers less resistance.
The antimicrobial efficacy of fatty acids and their esters is also influenced by factors such as the chain length and degree of unsaturation of the fatty acid. For instance, lauric acid and its esters have demonstrated potent antimicrobial activity.
Table 1: General Antimicrobial Susceptibility to Fatty Acid Methyl Esters (FAMEs)
| Microorganism Type | Susceptibility | Rationale |
| Gram-positive bacteria | Generally Susceptible | The exposed peptidoglycan layer is more vulnerable to membrane disruption by the lipophilic FAMEs. |
| Gram-negative bacteria | Generally Less Susceptible | The outer membrane acts as a barrier, limiting the penetration of hydrophobic compounds. |
| Fungi | Susceptibility Varies | The mechanism of action is also thought to involve membrane disruption. |
Anti-inflammatory Effects and Related Biological Pathways
Direct research into the anti-inflammatory effects of this compound is currently lacking. However, studies on other fatty acid esters, such as methyl palmitate, suggest that this class of compounds may possess anti-inflammatory properties through the modulation of key signaling pathways.
A primary mechanism by which some fatty acid esters are thought to exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting the activation of NF-κB, these compounds can effectively reduce the production of these inflammatory mediators.
Furthermore, some studies on related compounds have indicated a reduction in the levels of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, in inflammatory exudates. This suggests a potential interaction with the cyclooxygenase (COX) pathways. The anti-inflammatory actions of some phytochemicals are also linked to their ability to modulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and COX-2.
Table 2: Potential Anti-inflammatory Mechanisms of Aliphatic Methyl Esters
| Biological Pathway | Effect | Potential Outcome |
| NF-κB Signaling | Inhibition | Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| COX Pathways | Potential Inhibition | Reduced synthesis of prostaglandins (e.g., PGE2). |
| iNOS Expression | Potential Inhibition | Decreased production of nitric oxide, a mediator of inflammation. |
Anticancer Activity against Specific Cell Lines
This compound has been identified as a synthetic anticancer agent. Research has demonstrated its ability to inhibit cell growth and induce apoptosis, or programmed cell death, in specific cancer cell lines.
The most well-documented anticancer activity of this compound is against the HL-60 human leukemia cell line. Studies have shown that it can effectively inhibit the proliferation of these cancer cells and trigger the apoptotic cascade. The induction of apoptosis is a critical mechanism for many anticancer drugs, as it leads to the elimination of malignant cells without inducing an inflammatory response.
While the activity of this compound against HL-60 cells is established, its efficacy against a broader range of cancer cell lines has not been extensively reported in the available literature. Further research is needed to determine its cytotoxic and apoptotic effects on other types of cancer cells, such as those from breast, lung, or colon cancers. The therapeutic index, which is a measure of a drug's safety and efficacy, is a crucial parameter that would need to be determined through testing on both cancerous and normal cell lines.
Table 3: Known Anticancer Activity of this compound
| Cell Line | Cancer Type | Observed Effect |
| HL-60 | Human Promyelocytic Leukemia | Inhibition of cell growth and induction of apoptosis. |
Structure-Activity Relationship Studies for Bioactive Derivatives
Currently, there is a lack of specific structure-activity relationship (SAR) studies for bioactive derivatives of this compound in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs.
For aliphatic aldehydes and esters in general, it is understood that modifications to the carbon chain length, the nature of the ester group, and the presence and position of other functional groups can significantly impact their biological properties. For instance, in the context of antimicrobial activity, the chain length of fatty acid esters is a key determinant of their efficacy.
Future SAR studies on this compound could involve the synthesis of a series of analogs with variations in:
The length of the carbon chain.
The nature of the alcohol component of the ester (e.g., ethyl, propyl).
The position of the oxo group.
The introduction of other functional groups, such as hydroxyl groups or double bonds.
These studies would be invaluable in elucidating the structural requirements for optimal antimicrobial, anti-inflammatory, and anticancer activities and for the development of new therapeutic agents.
Occurrence in Natural Extracts and Bioactive Screening
While some commercial sources suggest that this compound is found in nature, there is a scarcity of scientific literature that definitively identifies this compound in specific natural extracts or as a component of essential oils.
Bioactive screening of natural products is a common strategy for the discovery of new therapeutic compounds. It is plausible that this compound or its close congeners could be present in various plant or microbial sources. Fatty acid methyl esters are known to be present in some plant extracts and have been investigated for their biological activities. For example, FAMEs extracted from halophytic plants have demonstrated antibacterial and antifungal properties.
Further investigation using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) on a wider range of natural extracts is necessary to confirm the natural occurrence of this compound and to explore the bioactive potential of extracts that may contain it.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Routes for Methyl 7-Oxoheptanoate
The imperative for sustainable chemical manufacturing has spurred research into more environmentally friendly methods for producing this compound. Traditional synthetic routes often involve harsh chemicals and generate significant waste. Emerging research focuses on addressing these limitations through biocatalysis and the use of renewable feedstocks.
Future research in this area will likely concentrate on:
Discovering and engineering novel enzymes with enhanced activity and stability for the specific synthesis of this compound.
Utilizing renewable feedstocks derived from biomass, which can be converted into precursors like suberic acid, further reducing the carbon footprint of the synthesis. researchgate.net
Developing integrated biorefinery processes where this compound is produced as part of a value chain from complex biomass, enhancing the economic viability of sustainable production.
Exploration of Novel Biological Activities and Therapeutic Applications
This compound is not just a synthetic intermediate; it has also been identified as a compound with significant potential in pharmaceutical applications. Its established role in the synthesis of key therapeutic agents and its own intrinsic biological activity are driving further investigation.
The compound is a crucial intermediate in the synthesis of misoprostol (B33685), a synthetic analog of prostaglandin (B15479496) E1. researchgate.net Misoprostol is a widely used medication for preventing stomach ulcers and for inducing labor. The practical synthesis of a key misoprostol intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, relies on this compound precursors. researchgate.net
Furthermore, direct biological activities have been reported. Research has identified this compound as a synthetic anticancer agent. rsc.org Studies have demonstrated its ability to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in human leukemia (HL-60) cells. rsc.org
Emerging research is expected to delve into:
Screening for new biological targets to understand the full spectrum of its pharmacological effects.
Structure-Activity Relationship (SAR) studies to design and synthesize more potent and selective analogs for therapeutic use.
Exploring its potential in other disease areas beyond cancer and gastroenterology, based on its chemical structure and known activities.
Advanced Catalysis in Transformations of this compound
The chemical reactivity of this compound's dual functional groups—aldehyde and ester—makes it an ideal substrate for a wide range of catalytic transformations. Advanced catalysis offers the potential to convert this molecule into a variety of high-value chemicals with high efficiency and selectivity.
Key catalytic transformations include:
Hydrogenation: The aldehyde group can be selectively hydrogenated to a primary alcohol, yielding methyl 7-hydroxyheptanoate, a valuable monomer for polymer synthesis. The hydrodeoxygenation of the related methyl heptanoate (B1214049) has been studied using various catalysts, including noble metals like Palladium on carbon (Pd/C) and sulphided catalysts such as Nickel-Molybdenum (NiMo) and Cobalt-Molybdenum (CoMo). researchgate.net These studies provide a foundation for developing selective hydrogenation processes for the oxo-group in this compound.
Rearrangement Reactions: In the synthesis of the misoprostol intermediate, a critical step involves a Zinc Chloride (ZnCl₂) catalyzed Piancatelli rearrangement of a furan-containing precursor derived from the heptanoate chain. researchgate.net This demonstrates the utility of Lewis acid catalysis in complex molecular architecture construction.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, creating a difunctional molecule with a terminal carboxyl group and a methyl ester. Research into the catalytic oxidation of other organic molecules under mild conditions suggests potential pathways for the selective oxidation of this compound. rsc.org
Future research will likely focus on designing novel catalysts that can selectively target one of the functional groups, enabling precise control over the reaction outcome and expanding the range of possible derivative compounds.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling are powerful tools for understanding the properties and reactivity of molecules like this compound at an atomic level. While extensive dedicated modeling studies on this specific molecule are still emerging, existing data and established computational methods provide a framework for future investigations.
Basic molecular properties have been calculated and are available through databases like PubChem. nih.gov These provide foundational data for more advanced modeling.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O3 | PubChem |
| Molecular Weight | 158.19 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| SMILES | COC(=O)CCCCCC=O | PubChem |
| InChIKey | NJVFYRBRYZXABC-UHFFFAOYSA-N | PubChem |
Future computational research is anticipated in the following areas:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity indices, and reaction mechanisms of this compound. researchgate.net This could help predict the most likely sites for nucleophilic or electrophilic attack and elucidate the transition states of its various chemical transformations.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents, catalysts, or biological macromolecules like enzymes. mdpi.com This can provide insights into binding affinities and the dynamic processes that govern its reactivity.
These computational approaches will be invaluable for designing new catalysts, predicting the outcomes of unknown reactions, and understanding the molecular basis of its biological activity.
Integration with Materials Science and Nanotechnology
The unique chemical structure of this compound makes it a promising candidate for integration into the fields of materials science and nanotechnology. Its ability to be transformed into monomers and its potential for surface functionalization open up new avenues for creating advanced materials.
A significant application in materials science lies in its conversion to polymer precursors. As mentioned, the catalytic hydrogenation of this compound yields methyl 7-hydroxyheptanoate. This hydroxy ester is a crucial intermediate for the synthesis of specialty polyamides like Nylon-7. chemicalbook.com The resulting polymers can exhibit unique thermal and mechanical properties, making them suitable for various engineering applications.
In the realm of nanotechnology, the aldehyde group of this compound offers a reactive handle for covalently attaching the molecule to the surface of nanoparticles. This functionalization could be used to:
Modify nanoparticle solubility and dispersibility in different media.
Introduce ester groups on the surface, which can be later hydrolyzed to create charged surfaces or further modified.
Act as a linker molecule to attach other functional molecules, such as drugs or targeting ligands, for applications in nanomedicine. digitellinc.com
Future research will likely explore the use of this compound and its derivatives as monomers for novel biodegradable polyesters and as functionalizing agents for creating sophisticated nanomaterials with tailored properties for applications in electronics, medicine, and catalysis.
Q & A
Basic Research Question
- ¹H NMR : Key signals include a triplet at δ 9.74 ppm (aldehyde proton) and a triplet at δ 2.45 ppm (α-carbonyl methylene protons). Ethyl ester analogs show a quartet at δ 4.08 ppm (OCH₂CH₃) .
- TLC : Use KMnO₄ staining to detect carbonyl groups; Rf = 0.19 in 20% EtOAc/hexane confirms product mobility .
- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the ester carbonyl, while a band at ~2700 cm⁻¹ indicates the aldehyde group .
What mechanistic considerations govern the oxidation of 7-hydroxyheptanoate derivatives to this compound?
Advanced Research Question
- DMP Mechanism : DMP oxidizes alcohols via a two-electron transfer process, forming a hypoiodite intermediate. The reaction is pH-sensitive; NaHCO₃ neutralizes HI byproducts, preventing side reactions .
- PCC Mechanism : PCC acts as a mild oxidizing agent in anhydrous conditions, selectively oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. Solvent polarity (e.g., CH₂Cl₂) stabilizes the aldehyde product .
- Competing Pathways : Trace water can hydrolyze the ester group, necessitating rigorous drying of reagents and solvents .
How does the keto group in this compound influence its reactivity in multistep syntheses?
Advanced Research Question
The keto group participates in nucleophilic additions (e.g., Grignard reactions) and condensation reactions. Key applications include:
- Protection Strategies : Temporary protection of the aldehyde (e.g., acetal formation) prevents undesired reactions during ester transformations .
- Stereoselective Synthesis : The compound serves as a precursor for prostaglandin analogs and specialized lipid mediators (e.g., MaR2n-3 DPA), where the keto group directs stereochemistry in subsequent steps .
- Cross-Coupling Reactions : The aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to extend carbon chains .
What experimental design principles ensure reproducibility in this compound synthesis?
Advanced Research Question
- Standardized Protocols : Document exact molar ratios (e.g., 1.00 eq. alcohol, 2.30 eq. DMP) and reaction times (2 hours for DMP vs. 4–6 hours for PCC) .
- Quality Control : Use anhydrous solvents, pre-dried glassware, and inert atmospheres to minimize hydrolysis.
- Analytical Validation : Compare NMR and TLC data with literature values (e.g., δ 1.22 ppm for ethyl ester protons) to confirm purity .
How can computational modeling enhance the understanding of this compound’s reactivity?
Advanced Research Question
- DFT Calculations : Model transition states for oxidation reactions to optimize catalyst selection (e.g., DMP vs. Swern oxidation).
- Molecular Dynamics : Simulate solvent effects on reaction pathways, particularly for polar protic vs. aprotic solvents .
- Docking Studies : Predict interactions of this compound derivatives with enzymatic targets (e.g., cyclooxygenase inhibitors) .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage : Keep under inert gas (N₂ or Ar) at –20°C to avoid aldol condensation or oxidation.
- Handling : Use moisture-free gloves and equipment; the compound is hygroscopic and prone to hydrolysis .
- Safety : Follow OSHA guidelines for PPE, including chemical-resistant gloves and goggles, due to its irritant properties .
How can this compound be utilized in the synthesis of complex natural products?
Advanced Research Question
- Macrolide Synthesis : The seven-carbon chain serves as a flexible spacer in macrocyclic lactones.
- Polyketide Analogues : Incorporate into modular syntheses via iterative ketone reductions and elongations .
- Bioconjugation : The aldehyde group enables site-specific protein labeling via Schiff base formation .
What strategies address challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Batch vs. Flow Chemistry : Continuous flow systems improve heat and mass transfer for exothermic oxidations .
- Cost Optimization : Replace DMP with TEMPO/NaOCl for greener, scalable oxidation .
- Purification : Switch from column chromatography to distillation or crystallization for industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
